2-(3-Methoxy-5-methylphenyl)-4-methylpyrrolidine
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Overview
Description
2-(3-Methoxy-5-methylphenyl)-4-methylpyrrolidine is an organic compound with a complex structure that includes a pyrrolidine ring and a methoxy-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-5-methylphenyl)-4-methylpyrrolidine typically involves the reaction of 3-methoxy-5-methylphenyl derivatives with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrrolidine, followed by nucleophilic substitution with a halogenated 3-methoxy-5-methylphenyl compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxy-5-methylphenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogenated derivatives, bases like sodium hydride or potassium carbonate
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced derivatives
Substitution: New compounds with different functional groups
Scientific Research Applications
2-(3-Methoxy-5-methylphenyl)-4-methylpyrrolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Methoxy-5-methylphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-5-methylphenol: Shares the methoxy-methylphenyl group but lacks the pyrrolidine ring.
4-Methylpyrrolidine: Contains the pyrrolidine ring but lacks the methoxy-methylphenyl group.
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-(3-methoxy-5-methylphenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C13H19NO/c1-9-4-11(7-12(5-9)15-3)13-6-10(2)8-14-13/h4-5,7,10,13-14H,6,8H2,1-3H3 |
InChI Key |
ACYDJPDBDQGWRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC1)C2=CC(=CC(=C2)C)OC |
Origin of Product |
United States |
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